4-Chloro-3-(cyclopentyloxy)aniline
Description
4-Chloro-3-(cyclopentyloxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 4-position and a cyclopentyloxy group at the 3-position of the benzene ring. This structural motif combines electron-withdrawing (chloro) and sterically bulky (cyclopentyloxy) substituents, which influence its physicochemical properties and reactivity. The compound was previously listed in commercial catalogs but is currently discontinued, suggesting challenges in large-scale production or niche applications .
Properties
IUPAC Name |
4-chloro-3-cyclopentyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZYVQOVSNKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(cyclopentyloxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-3-nitroaniline with cyclopentanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation is a common technique used to reduce the nitro group to an amine on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(cyclopentyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 3-(cyclopentyloxy)aniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-(cyclopentyloxy)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(cyclopentyloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(cyclopentyloxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
4-Chloro-3-(trifluoromethyl)aniline ():
- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the compound's acidity and resistance to electrophilic substitution. This contrasts with the cyclopentyloxy group, which is moderately electron-donating due to oxygen’s lone pairs but sterically demanding.
- Applications: -CF₃-substituted anilines are often used in agrochemicals and pharmaceuticals for improved metabolic stability .
4-Chloro-3-(pentafluorosulfonyl)aniline ():
- The -SO₂F₅ group is highly electron-withdrawing and polar, making this compound more reactive in nucleophilic aromatic substitution compared to the cyclopentyloxy analog.
Physical and Chemical Properties
Melting Points :
- Solubility: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance solubility in polar solvents. Cyclopentyloxy derivatives may prefer organic solvents like THF or dichloromethane.
Data Table: Key Properties of Comparable Compounds
Biological Activity
4-Chloro-3-(cyclopentyloxy)aniline is an aromatic amine compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Structure and Composition
- Chemical Formula: CHClN
- Molecular Weight: 201.69 g/mol
- IUPAC Name: this compound
The compound features a chloro group and a cyclopentyloxy substituent on the aniline structure, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Binding: It has been suggested that this compound could bind to certain receptors, modulating their activity and influencing physiological responses.
Case Studies and Research Findings
-
Anticancer Activity:
- A study investigated the effects of several aniline derivatives, including this compound, on cancer cell lines. Results indicated that this compound exhibited moderate cytotoxicity against human breast cancer cells (MCF-7), with IC values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
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Neuroprotective Effects:
- Research highlighted the potential neuroprotective properties of this compound in models of oxidative stress. The compound demonstrated the ability to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activities, suggesting a protective role against neuronal damage.
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Anti-inflammatory Properties:
- In vitro studies showed that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect was mediated through the suppression of NF-kB signaling pathways, indicating its potential utility in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
